molecular formula C18H17FO4 B018045 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester CAS No. 215175-84-1

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Cat. No.: B018045
CAS No.: 215175-84-1
M. Wt: 316.3 g/mol
InChI Key: PPSZEZRRJWMPME-UHFFFAOYSA-N
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Description

2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is a chemical compound with the molecular formula C17H14FO4 It is known for its unique structural properties, which include an acetoxy group, a fluoro substituent, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves several steps. One common method includes the esterification of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the fluoro substituent.

Scientific Research Applications

2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The acetoxy group and fluoro substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4’-Acetoxy-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro substituent.

    2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetoxy group.

    2-(4’-Acetoxy-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Contains a chloro substituent instead of fluoro.

Uniqueness

2-(4’-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is unique due to the presence of both the acetoxy and fluoro groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSZEZRRJWMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595635
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215175-84-1
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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